molecular formula C10H7N3O B13888655 5-(1-benzofuran-2-yl)-1H-1,2,3-triazole

5-(1-benzofuran-2-yl)-1H-1,2,3-triazole

Cat. No.: B13888655
M. Wt: 185.18 g/mol
InChI Key: DCERZYFATQLVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-2H-triazole is a heterocyclic compound that combines the structural features of benzofuran and triazole rings Benzofuran is known for its presence in various natural products and its significant biological activities, while triazole is a versatile moiety in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-benzofuran-2-yl)-2H-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxybenzohydrazide, which is then cyclized with triethyl orthoformate to yield the benzofuran ring. The triazole ring can be introduced via a cycloaddition reaction using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzofuran-2-yl)-2H-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or triazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(1-Benzofuran-2-yl)-2H-triazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-2H-triazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

    Benzofuran: Known for its wide range of biological activities, including anticancer and antimicrobial properties.

    Triazole: Widely used in medicinal chemistry for its antifungal and antibacterial activities.

Uniqueness: 4-(1-Benzofuran-2-yl)-2H-triazole combines the beneficial properties of both benzofuran and triazole, resulting in a compound with enhanced biological activities and potential applications. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-2H-triazole

InChI

InChI=1S/C10H7N3O/c1-2-4-9-7(3-1)5-10(14-9)8-6-11-13-12-8/h1-6H,(H,11,12,13)

InChI Key

DCERZYFATQLVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.